Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Comprehensive Application Notes and Clinical
Protocols for Tirabrutinib in B-cell Malighancies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tirabrutinib

CAS No.: 1351636-18-4

Cat. No.: S545415

Introduction and Clinical Pharmacology

Tirabrutinib (development codes ONO-4059/GS-4059) is a second-generation Bruton's tyrosine kinase
(BTK) inhibitor characterized by its irreversible binding mechanism and enhanced kinase selectivity. As
a targeted therapeutic agent, it covalently binds to the Cys-481 residue of BTK, effectively inhibiting B-cell
receptor (BCR) signaling pathway activation which is crucial for the proliferation and survival of malignant
B-cells. The higher specificity of tirabrutinib compared to first-generation BTK inhibitors results in a
potentially improved safety profile, particularly regarding off-target effects that contribute to adverse events
such as atrial fibrillation, bleeding diatheses, and hypertension. Tirabrutinib demonstrates favorable
pharmacokinetic properties with linear kinetics and minimal accumulation upon multiple dosing,
supporting its administration in once-daily oral regimens [1]. The drug has shown significant clinical
efficacy across various B-cell malignancies, leading to its approval in several Asian countries for
relapsed/refractory primary central nervous system lymphoma (PCNSL) and ongoing clinical investigations

for other indications [2].

Patient Selection Criteria

Disease-Specific Indications
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Patient selection for tirabrutinib therapy requires careful consideration of specific disease characteristics
and prior treatment history. Current clinical evidence supports the use of tirabrutinib monotherapy in
patients with relapsed or refractory B-cell malignancies who have exhausted conventional treatment
options. The strongest efficacy data exist for primary central nervous system lymphoma (PCNSL), where
tirabrutinib has demonstrated significant activity in patients who have failed high-dose methotrexate-based
regimens [3] [2]. Additionally, clinical benefits have been observed in chronic lymphocytic leukemia
(CLL), Waldenstrom's macroglobulinemia (WM), and mantle cell lymphoma (MCL), particularly in
relapsed/refractory settings [4]. The pooled overall response rate across B-cell malignancies is 72.5%, with

varying complete response rates depending on disease subtype [4].

Table: Key Eligibility Criteria Across B-Cell Malignancies

Disease Prior Therapy . . .
. Key Inclusion Biomarkers Documented Efficacy (ORR)
Type Requirements
PCNSL =1 prior HD-MTX B-cell phenotype, 63.6% (relapsed/refractory) [2]
based therapy measurable brain lesion
(>1.0 cm)
CLL/SLL 1-6 prior lines No del(17p) requirement MPFS: 38.5 months [4]
(median) specified
WM 1-7 prior lines MYD88 mutations ORR: 76.5% across B-NHL/CLL
(median) (associated with response) [1]
MCL =2 prior therapies Not specified Pooled ORR: 72.5% across B-

cell malignancies [4]

Comprehensive Exclusion Criteria

Safety considerations in patient selection must account for potential contraindications and risk factors. Key
exclusion criteria encompass active hepatitis B or C infection, as evidenced by positive serological
markers, due to risk of viral reactivation [1] [3]. Cardiovascular contraindications include history of long
QT syndrome or baseline QTcF >480 milliseconds, which may predispose to arrhythmias [3]. Concomitant

medications requiring careful assessment include anticoagulants (warfarin, NOACs), antiplatelet agents, and
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strong CYP3A4 inducers, which may increase bleeding risk or alter tirabrutinib metabolism [5] [3].
Additional exclusion factors comprise impaired hematological function (ANC <1.0x10%L, platelets
<50%10%L), inability to swallow tablets, pregnancy or lactation, and active systemic malignancies
requiring therapy [1] [6]. Prior hypersensitivity reactions to BTK inhibitors or history of Stevens-Johnson

Syndrome also preclude tirabrutinib therapy [3].

Efficacy Data and Clinical Outcomes

Response Rates Across Malighancies

Clinical efficacy of tirabrutinib has been evaluated in multiple phase I/II trials, demonstrating substantial
activity across various B-cell malignancies. A recent meta-analysis of seven clinical trials reported a pooled
overall response rate (ORR) of 72.5% with complete response (CR) rate of 18.6%, partial response (PR)
rate of 41.1%, and stable disease (SD) rate of 13.8% [4]. The highest median progression-free survival
(mPFS) was observed in chronic lymphocytic leukemia patients at 38.5 months, suggesting particularly
durable responses in this malignancy [4]. In relapsed/refractory PCNSL, the ORR was 63.6% with complete
response or unconfirmed complete response achieved in 36.4% of patients [2]. These response rates are
particularly noteworthy given the heavily pretreated patient populations in these studies, with median prior

therapies ranging from 1 to 3.5 across different trials [4].

Table: Efficacy Outcomes by Disease Subtype from Clinical Trials

Efficacy Parameter ¥ PCNSL (n=44) CLL (n=57) B-NHL (n=17) Overall Pooled (n=145)
ORR (%) 63.6 [2] 76.5 [1] 76.5 [1] 72.5 [4]

CRICRu (%) 36.4 [2] Not specified Not specified 18.6 [4]

PR (%) 27.3 2] Not specified Not specified 41.1 [4]

SD (%) Not specified Not specified Not specified 13.8 [4]

Median PFS 2.9 months [2] 38.5 months [4]  Not reported Varies by malignancy
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Long-term Outcomes and Quality of Life

Durability of response represents a critical consideration in evaluating BTK inhibitor efficacy. In the
extended follow-up analysis of PCNSL patients, the median duration of response (DOR) was 9.2 months,
with a subset of patients experiencing prolonged disease control [2]. The 3-year follow-up data
demonstrated that functional status and quality of life, as measured by Karnofsky Performance Status (KPS)
and EQ-5D-3L questionnaires, were well maintained among patients receiving long-term tirabrutinib
treatment [2]. This suggests that beyond objective response metrics, tirabrutinib therapy can preserve
patient functional capacity and quality of life—particularly valuable considerations in relapsed/refractory
settings where limited therapeutic options exist. The overall survival profile in PCNSL patients was
notable, with median overall survival not reached after 37.1 months of median follow-up, and 56.7% of

patients surviving at 3 years [2].

Safety Profile and Adverse Event Management

Common and Serious Adverse Events

Safety analyses from clinical trials reveal a distinct adverse event profile for tirabrutinib. The most
frequent all-grade adverse events include neutropenia (23.5%), rash (35.3%), anemia (11.8%), and
vomiting (29.4%) [1]. The incidence of grade >3 adverse events was 52.3% in the PCNSL cohort, with
neutropenia being the most common severe hematological toxicity [2]. Notably, tirabrutinib treatment is
associated with a high incidence of skin-related adverse events, consistent with the class effect of BTK
inhibitors [4]. Serious but less frequent adverse events include pneumonitis (observed as a dose-limiting
toxicity at 300mg twice daily), interstitial lung disease, and major hemorrhagic events [1] [3]. Infection risk,
particularly opportunistic infections like pneumocystis jirovecii pneumonia, warrants vigilance and

appropriate prophylaxis [2].

Dose Modification and Risk Mitigation Strategies

Proactive management of adverse events is essential for maintaining therapeutic intensity and patient

quality of life. Recommended strategies include regular monitoring of complete blood counts, hepatic
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function, and pulmonary symptoms throughout treatment [3]. For hematological toxicities, dose
interruption followed by dose reduction upon resolution is recommended for grade >3 neutropenia with
infection or febrile neutropenia [1]. The recommended dosing for PCNSL is 320mg once daily, with 480mg
once daily under fasted conditions also demonstrating tolerability [2]. Prophylactic measures should
include Pneumocystis jirovecii pneumonia prophylaxis for all patients, particularly those receiving
concomitant corticosteroid therapy [6]. For non-hematological toxicities such as severe rash, dose
interruption until improvement to grade <1, followed by dose reduction upon resumption, is recommended

based on phase I dose-escalation experience [1] [2].

Clinical Protocols and Assessment Methodologies

Clinical Monitoring and Response Assessment

Standardized response assessment is critical for evaluating tirabrutinib efficacy in clinical trials and
practice. For PCNSL, the International PCNSL Collaborative Group (IPCG) criteria should be
employed, incorporating gadolinium-enhanced brain MRI at baseline, day 28 of cycle 1, day 1 of cycles 3-
25, and every 4 cycles thereafter [2]. Tumor measurements should focus on bidimensionally measurable
lesions with a minimum diameter >1.0 cm in contrast-enhanced sequences [5] [3]. For systemic lymphomas,
appropriate standardized response criteria (Lugano classification) should be utilized with CT or PET-CT
imaging [1]. Quality of life metrics using validated instruments (EQ-5D-3L, EORTC QLQ-C30, and QLQ-
BN20 for PCNSL) provide valuable complementary data on treatment impact [2]. Corticosteroid use should
be documented quantitatively at each assessment, as reduction in steroid requirements represents an

important clinical benefit [5].

Pharmacokinetic and Pharmacodynamic Assessments

Protocol-based assessments of tirabrutinib pharmacokinetics and pharmacodynamics inform dosing
optimization and compliance evaluation. Blood for pharmacokinetic analysis should be collected at
predefined intervals (pre-dose and at 30 minutes, 1, 2, 3, 4, 6, 8, and 12 hours post-dose) on days 1 and 28 of
cycle 1 to characterize Cmax, Tmax, AUC, and half-life [1]. BTK target engagement should be assessed

via phosphorylation inhibition in peripheral blood mononuclear cells using western blotting at day 1 of cycle
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1 (pre-dose and 2 hours post-dose) [1]. Exploratory biomarker analyses may include chemokine
monitoring (CCL3, CCL4, CXCL10) as potential indicators of biological activity, with sampling during
screening, on days 1, 2, 8, 15, and 28 of cycle 1, and day 1 of subsequent cycles [1]. Genetic profiling of
tumor tissue for mutations in BTK pathway components (MYD88, CD79A/B, CARD11) may provide

predictive biomarkers for response [2].
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Figure 1: Patient Selection Algorithm for Tirabrutinib Therapy. This workflow outlines the key decision

points in identifying appropriate candidates for tirabrutinib treatment across B-cell malignancies.

Molecular Profiling and Biomarker Development

Predictive Biomarkers and Response Heterogeneity

Molecular characterization of tumors provides insights into variable treatment responses and resistance
mechanisms. In PCNSL, the non-germinal center B-cell-like (non-GCB) subtype of DLBCL predominates
and frequently harbors mutations in genes encoding components of the B-cell receptor (BCR) and NF-kB
signaling pathways [2]. Specifically, MYD88 mutations (present in approximately 30-40% of PCNSL cases)
and CD79B mutations have been associated with enhanced sensitivity to BTK inhibition [2]. Preclinical
models demonstrate that ABC-DLBCL cell lines with CD79B mutations show heightened dependence on
BTK signaling, suggesting a potential predictive biomarker [1]. However, clinical responses have been
observed even in patients without these mutations, indicating additional determinants of sensitivity [1].
Baseline tumor tissue collection for genetic profiling should be incorporated into clinical protocols, with
allele-specific PCR-based testing for MYD88, CD79A, CD79B, and CARDI11 mutations to enable

correlation with treatment outcomes [2].

Resistance Mechanisms and Progression Monitoring
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Acquired resistance to BTK inhibitors represents an emerging challenge in long-term disease management.
BTK mutation at the C481 residue, which prevents irreversible binding of covalent BTK inhibitors, has
been documented with other BTK inhibitors and may represent a potential resistance mechanism to
tirabrutinib [4]. Plasma cell transformation has been observed in some CLL patients progressing on BTK
inhibitor therapy, necessitating repeat biopsy at suspected progression [7]. Serial monitoring of circulating
tumor DNA may facilitate early detection of resistance mutations and inform subsequent treatment strategies.
Upon disease progression, biopsy with comprehensive molecular profiling is recommended to identify
resistance mechanisms and guide subsequent therapy selection. Pharmacodynamic assessments of BTK
occupancy in peripheral blood mononuclear cells may help distinguish pharmacological from biological

resistance mechanisms [1].

Conclusion and Future Directions

Tirabrutinib represents a valuable therapeutic option for patients with relapsed/refractory B-cell
malignancies, particularly PCNSL, with demonstrated efficacy and a manageable safety profile. The
application notes and protocols outlined herein provide guidance for appropriate patient selection,
monitoring, and response assessment. Future research directions should focus on combination strategies
with chemotherapy, immunotherapy, and other targeted agents to enhance depth and duration of response [4]
[6]. Biomarker validation in larger prospective cohorts is needed to refine patient selection criteria and
identify those most likely to benefit. Central nervous system penetration studies would further elucidate
the pharmacokinetic properties relevant to PCNSL treatment. As clinical experience with tirabrutinib

expands, these protocols may be refined to optimize outcomes for patients with B-cell malignancies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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